Diethyl 2-(benzylamino)malonate chemical and physical properties
Diethyl 2-(benzylamino)malonate chemical and physical properties
An In-depth Technical Guide to Diethyl 2-(benzylamino)malonate
Introduction
Diethyl 2-(benzylamino)malonate is a specialized organic compound that belongs to the family of α-amino acid esters, specifically as a derivative of malonic acid. Its structure, featuring a secondary benzylamine group attached to the alpha-carbon of diethyl malonate, makes it a highly valuable and versatile intermediate in synthetic organic chemistry. The presence of the amine functionality, the reactive alpha-proton, and two ester groups provides multiple sites for chemical modification. This unique combination of features allows Diethyl 2-(benzylamino)malonate to serve as a sophisticated building block for the synthesis of complex molecular architectures, particularly in the development of novel heterocyclic compounds and pharmaceutical agents. Its utility is underscored by the general importance of malonic esters in creating carbon-carbon bonds and introducing functionalized side chains, a cornerstone of modern medicinal chemistry.[1]
This guide provides a comprehensive overview of the chemical and physical properties of Diethyl 2-(benzylamino)malonate, its synthesis, reactivity, and applications, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
Diethyl 2-(benzylamino)malonate is typically a yellow to colorless oil at ambient temperature. A summary of its key physical and chemical properties is presented in Table 1. The data has been compiled from supplier technical data sheets and chemical databases.
| Property | Value | Reference |
| CAS Number | 56599-00-9 | [2] |
| Molecular Formula | C₁₄H₁₉NO₄ | [2] |
| Molecular Weight | 265.31 g/mol | [2] |
| Physical State | Yellow to colorless oil | [2] |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Solubility | Information not widely available; expected to be soluble in common organic solvents like ether, ethanol, and dichloromethane. | |
| Storage | Store at room temperature (20 to 22 °C) under an inert atmosphere. | [2] |
Synthesis and Reactivity
Synthetic Pathway
The synthesis of Diethyl 2-(benzylamino)malonate is most commonly achieved through a direct nucleophilic substitution reaction. This pathway leverages the electrophilic nature of the alpha-carbon in a 2-halo-substituted diethyl malonate and the nucleophilicity of benzylamine. The reaction of diethyl 2-bromomalonate with benzylamine provides a direct and efficient route to the target compound.
The causality behind this experimental choice lies in the well-established SN2 reactivity of α-halo esters.[3] The bromine atom in diethyl 2-bromomalonate is an excellent leaving group, and the adjacent ester functionalities activate the carbon for nucleophilic attack. Benzylamine acts as the nucleophile, displacing the bromide to form the new carbon-nitrogen bond. An excess of benzylamine or the addition of a non-nucleophilic base is often used to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the starting amine.
An analogous reaction is the synthesis of diethyl N-benzyl-N-(2,4-dimethoxybenzyl)-amino-malonate, where diethyl 2-bromomalonate is reacted with a secondary amine.[4] This demonstrates the general applicability of this synthetic strategy.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a representative procedure for the synthesis of Diethyl 2-(benzylamino)malonate from diethyl 2-bromomalonate and benzylamine.
Materials:
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Diethyl 2-bromomalonate
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Benzylamine (2 equivalents)
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Anhydrous diethyl ether or toluene
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
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Reaction Setup: To a solution of diethyl 2-bromomalonate (1.0 eq) in anhydrous diethyl ether in a round-bottom flask, add benzylamine (2.0 eq) dropwise at room temperature with stirring. The second equivalent of benzylamine acts as a base to quench the HBr byproduct.
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Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). An exotherm may be observed upon addition. The reaction often proceeds to completion within several hours, as indicated by the formation of a solid precipitate (benzylammonium bromide).[4]
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Workup: After the reaction is complete, filter the mixture to remove the benzylammonium bromide precipitate. Transfer the filtrate to a separatory funnel.
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Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine. This removes any remaining acidic impurities and excess salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure Diethyl 2-(benzylamino)malonate.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for Diethyl 2-(benzylamino)malonate.
Spectroscopic Characterization
| Technique | Expected Characteristics |
| ¹H NMR | ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.2 ppm (q, 4H): Methylene protons (-OCH₂CH₃) of the two ethyl ester groups. ~3.8 ppm (s, 2H): Methylene protons of the benzyl group (-NHCH₂ Ph). ~3.5 ppm (t, 1H): Methine proton at the alpha-carbon (-CH (NHBn)(COOEt)₂). ~2.5 ppm (broad s, 1H): Amine proton (-NH -). ~1.2 ppm (t, 6H): Methyl protons (-OCH₂CH₃ ) of the two ethyl ester groups. |
| ¹³C NMR | ~170 ppm: Carbonyl carbons of the ester groups. ~138 ppm: Quaternary aromatic carbon of the benzyl group. ~128-127 ppm: Aromatic CH carbons of the benzyl group. ~62 ppm: Methylene carbons of the ethyl ester groups (-OC H₂CH₃). ~60 ppm: Methine carbon at the alpha-position. ~53 ppm: Methylene carbon of the benzyl group (-NHC H₂Ph). ~14 ppm: Methyl carbons of the ethyl ester groups (-OCH₂C H₃). |
| IR Spectroscopy | 3300-3400 cm⁻¹: N-H stretch (secondary amine). 3030 cm⁻¹: Aromatic C-H stretch. 2980 cm⁻¹: Aliphatic C-H stretch. ~1735 cm⁻¹: Strong C=O stretch (ester carbonyl). ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretches. ~1200 cm⁻¹: C-O stretch (ester). ~1150 cm⁻¹: C-N stretch. |
| Mass Spectrometry (EI) | m/z 265: Molecular ion [M]⁺. m/z 91: Base peak, corresponding to the stable benzyl cation [C₇H₇]⁺, is highly characteristic for benzyl-containing compounds.[5] m/z 174: Loss of the benzyl group [M - 91]⁺. m/z 192: Loss of an ethoxycarbonyl group [M - CO₂Et]⁺. |
Applications in Research and Drug Development
The primary value of Diethyl 2-(benzylamino)malonate in drug development lies in its role as a versatile scaffold for building more complex molecules. The malonate ester moiety is a classic synthon for creating substituted acetic acid derivatives and for constructing heterocyclic rings.
For instance, derivatives of 2-substituted malonates are known intermediates in the synthesis of small molecule kinase inhibitors for cancer therapy. These inhibitors often feature complex heterocyclic core structures that can be assembled from precursors like Diethyl 2-(benzylamino)malonate. The amine provides a handle for further functionalization or for direct incorporation into a nitrogen-containing ring system. The ester groups can be hydrolyzed and subsequently decarboxylated, or they can participate in condensation reactions to form new rings.
The workflow below illustrates its potential role as a starting point for creating a hypothetical bicyclic lactam, a common motif in medicinal chemistry.
Caption: Role as an intermediate in heterocyclic synthesis.
Handling, Storage, and Safety
As a laboratory chemical, Diethyl 2-(benzylamino)malonate should be handled with appropriate care. All chemical products should be treated as potentially hazardous until comprehensively evaluated.
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Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: The compound should be stored at room temperature (20 to 22 °C) in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[2]
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Toxicity: The toxicological properties of Diethyl 2-(benzylamino)malonate have not been fully investigated. It should be handled by personnel with specialized knowledge and experience in handling research chemicals.[2]
Conclusion
Diethyl 2-(benzylamino)malonate is a valuable synthetic intermediate with significant potential in organic synthesis, particularly for the construction of nitrogen-containing compounds relevant to pharmaceutical research. Its well-defined physicochemical properties and predictable reactivity, derived from its malonic ester and benzylamine components, make it a reliable building block. Understanding its synthesis, spectroscopic signature, and safe handling is crucial for its effective application in the laboratory. This guide provides a foundational resource for researchers aiming to leverage the synthetic utility of this versatile compound.
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